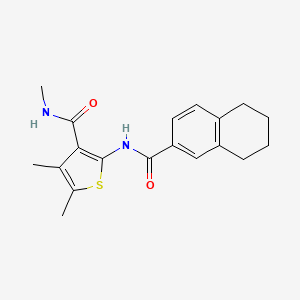

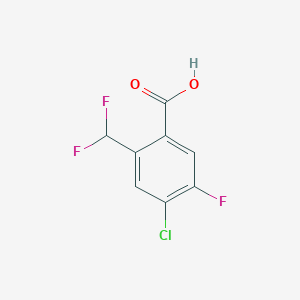

N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide" is a novel thiophene derivative. Thiophene derivatives are known for their diverse biological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety properties, as demonstrated by a series of compounds synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide . These compounds have shown high activity in pharmacological screenings, indicating the potential therapeutic relevance of the thiophene scaffold in drug design .

Synthesis Analysis

The synthesis of thiophene derivatives often involves initial reactions with various organic reagents. For instance, the synthesis of a series of thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . The detailed synthesis procedures are typically reported in the literature, providing insights into the chemical transformations required to obtain these compounds .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be characterized by various spectroscopic methods, including IR, ^1H NMR, and MS, as well as by elemental analysis . For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined using X-ray diffraction, revealing its crystallization in the monoclinic space group and the presence of both intra and intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the conformation and potential interactions of the compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are essential for their biological activity. The synthesis of N-glycosyl-thiophene-2-carboxamides involved assaying their effects on cell growth, indicating that the presence of a carbohydrate residue is necessary for the observed biological properties . Additionally, the chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and 5,6,7,8-tetrahydronaphthalene-1-carboxamides from cyanonaphthamides by catalytic hydrogenation demonstrates the versatility of thiophene derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the conformational analysis of N-glycosyl-thiophene-2-carboxamides showed that the pyranose rings adopted the expected 4C1 conformations, and the carbonyl oxygen and sulfur of the thiophene adopted an s-cis conformation in most isomers . The stability of these conformations was explored using density functional theory (DFT) and Møller-Plesset (MP2) calculations, which found the s-cis conformer to be more stable than the s-trans isomer . These properties are significant for the compounds' interactions with biological targets and their overall pharmacokinetic profiles.

Applications De Recherche Scientifique

Catalytic Applications

N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide and related compounds have been studied for their potential in catalytic applications. For instance, the enantioselective copper-catalyzed conjugate addition highlighted the utility of similar compounds in synthesizing γ-methyl-substituted carbonyl compounds, which are key synthons for natural products (Goncalves-Contal, Gremaud, & Alexakis, 2013).

Fluorescence Studies

The solvent effect on the fluorescence quenching of biologically active carboxamide by aniline and carbon tetrachloride in different solvents has been investigated to understand quenching mechanisms, demonstrating the compound's potential in fluorescence studies and its interaction with solvents (Patil et al., 2012).

Material Science

In materials science, the synthesis of naphthalene-amide-bridged Ni(II) complexes explored the effect of carboxylates on the assembly of coordination polymers. These complexes show potential for bifunctional fluorescence responses and contaminant removal, indicating applications in environmental science and sensor technology (Zhao et al., 2020).

Organic Synthesis

The compound and its derivatives have been used in organic synthesis, demonstrating versatility in constructing complex molecules. For example, a new rearrangement of spiro[indane-1,3'-thiophene] and spiro[naphthalene-1,3'-thiophene] derivatives accompanied by the opening of the cycloalkane ring has provided insights into the synthesis of novel organic structures (Bogdanowicz-Szwed, Budzowski, Gil, & Serda, 2010).

Synthesis of Bioactive Molecules

The synthesis of tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties highlights the compound's role in creating bioactive molecules with potential therapeutic applications (Hamdy et al., 2013).

Propriétés

IUPAC Name |

N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-11-12(2)24-19(16(11)18(23)20-3)21-17(22)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,4-7H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLAKMXRPQODPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=C(CCCC3)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)

![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)

![benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3009341.png)

![3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B3009348.png)

![3-Bromo-2-chlorobenzo[b]thiophen-5-amine](/img/structure/B3009351.png)

![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)